molecular formula C15H18N2O3 B12294734 3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde

3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde

Cat. No.: B12294734
M. Wt: 274.31 g/mol
InChI Key: NSLOZTVWBVBQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde is a synthetic organic compound that belongs to the class of benzaldehydes It features a methoxy group at the 3-position and a 4-methyl-1H-pyrazol-1-yl group attached via a propoxy linker at the 4-position of the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole is then alkylated with 1-bromo-3-chloropropane to introduce the propoxy linker.

    Coupling with Benzaldehyde: The resulting intermediate is coupled with 3-methoxy-4-hydroxybenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzoic acid.

    Reduction: 3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the pyrazole ring.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways involving aldehyde and pyrazole-containing compounds.

Mechanism of Action

The mechanism of action of 3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The combination of the methoxy group, pyrazole ring, and aldehyde functionality makes it a versatile compound for various research applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

3-methoxy-4-[3-(4-methylpyrazol-1-yl)propoxy]benzaldehyde

InChI

InChI=1S/C15H18N2O3/c1-12-9-16-17(10-12)6-3-7-20-14-5-4-13(11-18)8-15(14)19-2/h4-5,8-11H,3,6-7H2,1-2H3

InChI Key

NSLOZTVWBVBQAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCCOC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.